N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Description
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-19-8-10-20(11-9-19)18-25-23(29)22(28)24-12-5-13-26-14-16-27(17-15-26)21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRGDYBECZVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-methylbenzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities, particularly in the fields of oncology and neuropharmacology.
Antitumor Activity
Preliminary studies have shown that N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can inhibit the proliferation of various cancer cell lines. The following table summarizes its antitumor effects:
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
In a study evaluating the antiproliferative effects, the compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines, indicating strong potential as an anticancer agent.
Neuropharmacological Effects
Due to its structural similarities to known psychoactive compounds, there is interest in exploring the neuropharmacological properties of this compound. It may interact with serotonin receptors, suggesting potential antidepressant effects. However, specific receptor affinities are still under investigation.
Case Study 1: Antitumor Efficacy
A study aimed at assessing the efficacy of various oxalamide derivatives found that this compound significantly inhibited cell growth in both MCF7 and HT-29 cell lines. The observed IC50 values (5.0 µM for MCF7 and 3.5 µM for HT-29) highlight its potential as an effective anticancer agent.
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of similar compounds revealed that derivatives with piperazine structures can effectively modulate serotonin receptors. While specific data on this compound's receptor affinity are pending, preliminary results indicate it may exhibit similar properties.
Future Directions in Research
To fully elucidate the pharmacological profile of this compound, further research is necessary:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore specific interactions with cellular targets involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-bromobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- N1-(4-methoxybenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Uniqueness
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the 4-methylbenzyl group may enhance its lipophilicity and membrane permeability, distinguishing it from other similar compounds .
Biological Activity
N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of oxalyl chloride. The process can be summarized as follows:
- Formation of Intermediate : The reaction begins with the formation of an isocyanate from 4-methylbenzylamine and oxalyl chloride.
- Coupling Reaction : The isocyanate then reacts with 3-(4-phenylpiperazin-1-yl)propylamine to yield the final product, this compound.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). It may function as an antagonist or agonist at specific receptors, influencing neurotransmission and potentially leading to various pharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Activity : Compounds in the piperazine class have been noted for their antidepressant properties, likely due to their modulation of serotonin receptors.
- Anticonvulsant Properties : Studies have shown that piperazine derivatives can possess anticonvulsant effects, making them candidates for further investigation in seizure disorders .
In Vitro Studies
A significant study demonstrated that piperazine derivatives, including those related to this compound, effectively inhibited specific ion channels in mosquito larvae, suggesting potential applications in vector control for diseases like Zika and dengue .
Toxicity Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate a favorable safety profile compared to traditional anticonvulsants, with protective indexes suggesting a lower risk of toxicity in animal models .
Q & A
Q. What are the recommended synthetic routes for N1-(4-methylbenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the 4-phenylpiperazine-propylamine intermediate. A common approach includes:
- Step 1 : Alkylation of 4-phenylpiperazine with 1-bromo-3-chloropropane to form 3-(4-phenylpiperazin-1-yl)propyl chloride.
- Step 2 : Nucleophilic substitution with oxalyl chloride to generate the oxalamide backbone.
- Step 3 : Coupling with 4-methylbenzylamine under basic conditions (e.g., triethylamine) to finalize the structure .
Q. Yield Optimization :
Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are most reliable?
Key Analytical Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., 4-methylbenzyl protons at δ 2.3 ppm; piperazine ring protons at δ 3.1–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] = 438.24; observed = 438.23) .
- HPLC-Purity Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in methanol (5–10 mg/mL), and poorly soluble in water (<1 mg/mL) .
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Degradation products (e.g., hydrolyzed oxalamide) can be detected via LC-MS .
Advanced Research Questions
Q. How can researchers address contradictions in receptor binding data for this compound?
Case Study : Conflicting dopamine D2/D3 receptor affinity ratios (e.g., D3 IC = 12 nM vs. D2 IC = 220 nM):
- Experimental Design :
- Use radioligand displacement assays with [H]spiperone for D2 and [H]PD-128907 for D3.
- Validate results across multiple cell lines (e.g., CHO-K1 vs. HEK-293) to rule out cell-specific artifacts .
- Data Interpretation : Consider allosteric modulation or metabolite interference. Cross-validate with functional assays (e.g., cAMP inhibition) .
Q. What strategies are effective for evaluating the compound’s pharmacokinetics in preclinical models?
Methodological Framework :
- In Vitro ADME :
- Metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms).
- Plasma protein binding via equilibrium dialysis .
- In Vivo PK :
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
SAR Optimization Steps :
- Core Modifications : Replace 4-methylbenzyl with 4-fluorobenzyl to enhance blood-brain barrier penetration (logP increase from 3.1 to 3.5) .
- Piperazine Substitution : Introduce 2-methoxy or 3-chloro groups to reduce off-target histamine H1 receptor binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses at D3 receptors .
Q. What are the critical considerations for detecting and resolving isomeric impurities during synthesis?
Analytical Challenges :
- Isomer Identification : LC-MS/MS with chiral columns (e.g., Chiralpak IA) to separate enantiomers.
- Mitigation : Optimize reaction temperature (e.g., 0–5°C for stereosensitive steps) and use enantiopure starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
